

# fundamental chemical properties of Triphenylboroxin

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## Compound of Interest

Compound Name: Triphenylboroxin

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An In-depth Technical Guide to the Fundamental Chemical Properties of **Triphenylboroxin**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Triphenylboroxin**, the cyclic trimer anhydride of phenylboronic acid, is a versatile organoboron compound with significant applications in organic synthesis and materials science.<sup>[1][2]</sup> Its unique electronic and structural properties, particularly its Lewis acidity and its role as a stable precursor for phenylboronic acid, make it a valuable reagent.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the fundamental chemical properties of **Triphenylboroxin**, including its physical characteristics, spectral data, reactivity, and detailed experimental protocols for its synthesis and characterization.

## Core Chemical and Physical Properties

**Triphenylboroxin** is a colorless, crystalline solid that is stable under ambient conditions.<sup>[3]</sup> It is characterized by the chemical formula  $C_{18}H_{15}B_3O_3$  and a molecular weight of approximately 311.74 g/mol.<sup>[4][5][6]</sup>

## Identifiers and Physical Constants

The fundamental identifiers and physical properties of **Triphenylboroxin** are summarized in the table below for quick reference.

Property	Value	Reference(s)
IUPAC Name	2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane	[5]
CAS Number	3262-89-3	[4][5][6]
Molecular Formula	C <sub>18</sub> H <sub>15</sub> B <sub>3</sub> O <sub>3</sub>	[4][5][6]
Molecular Weight	311.74 g/mol	[4][5][6]
Appearance	White to almost white powder or crystals	[7][8]
Melting Point	217.0 to 221.0 °C	[4][6][8]
Boiling Point	368.3 °C at 760 mmHg	[4][6]
Density	1.13 g/cm <sup>3</sup>	[4][6]
Flash Point	176.6 °C	[4][6]
Storage	Sealed in a dry place at room temperature	[4][8]

## Solubility and Stability

**Triphenylboroxin** is soluble in various organic solvents, including methanol, and is also reported to be soluble in others like benzene, toluene, and chloroform, which makes it versatile for a range of chemical reactions.[3][4][9] However, it is nearly insoluble in water.[1] The compound is known for its high thermal stability, with a decomposition temperature reported to be 357 °C (at a rate of 1 mol%·h<sup>-1</sup>).[1][6] The stability of the **Triphenylboroxin** molecule is also reflected in its mass spectrum, which shows a prominent molecular parent cation.[10]

## Structure and Spectroscopic Data

The structure of **Triphenylboroxin** consists of a central, six-membered B<sub>3</sub>O<sub>3</sub> ring with a phenyl group attached to each boron atom.[11] This core structure is nearly planar.[1][11]

Caption: Chemical structure of **Triphenylboroxin**.

## Crystallographic Data

X-ray crystallography has revealed that **Triphenylboroxin** crystallizes in a monoclinic system with the space group  $P2_1/c$ .<sup>[1][11]</sup> The  $B_3O_3$  ring is nearly planar, though a slight envelope distortion has been observed where one boron atom is displaced from the plane of the other five atoms.<sup>[11]</sup> The average B-O bond length is approximately 1.386 Å.<sup>[11]</sup>

Parameter	Value	Reference(s)
Crystal System	Monoclinic	<sup>[1][11]</sup>
Space Group	$P2_1/c$	<sup>[1][11]</sup>
a	10.715(2) Å	<sup>[11]</sup>
b	13.652(3) Å	<sup>[11]</sup>
c	11.703(2) Å	<sup>[11]</sup>
$\beta$	100.38(1)°	<sup>[11]</sup>
V	1683.9(6) Å <sup>3</sup>	<sup>[11]</sup>
Z	4	<sup>[11]</sup>

## Spectroscopic Profile

The characterization of **Triphenylboroxin** relies heavily on standard spectroscopic techniques.

Spectroscopy	Characteristic Features	Reference(s)
$^1\text{H}$ NMR	Signals corresponding to the phenyl protons are typically observed in the aromatic region of the spectrum.	[12]
$^{13}\text{C}$ NMR	Resonances for the phenyl carbons are expected. Boron-bound carbons may not be detected due to quadrupole relaxation.	[12]
$^{11}\text{B}$ NMR	A characteristic signal for the boron atoms in the boroxine ring is a key identifier.	[12]
IR (ATR)	Key absorptions include C-H stretching of aromatics ( $\sim 3077\text{ cm}^{-1}$ ), C=C stretching in the aromatic ring ( $\sim 1600\text{--}1400\text{ cm}^{-1}$ ), and strong B-O stretching vibrations ( $\sim 1332\text{ cm}^{-1}$ ).	[12][13]
Mass Spec.	The molecular ion peak $[\text{M}]^+$ is observed at $m/z$ 312, confirming the molecular weight.	[5][10]

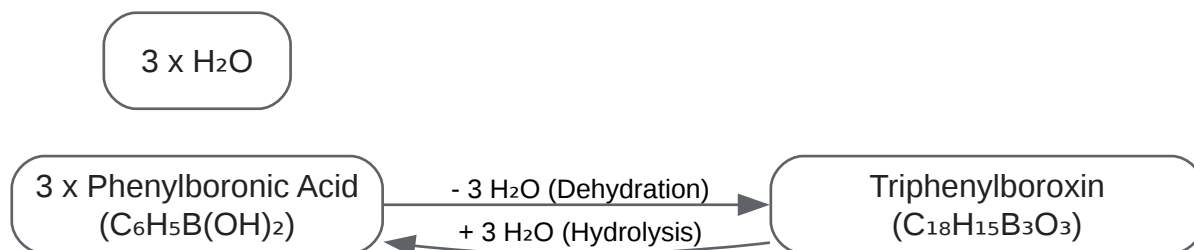
## Chemical Reactivity and Applications

### Lewis Acidity

The boron atoms in the **Triphenylboroxin** ring are electron-deficient, conferring significant Lewis acid character to the molecule.[3][9] This property allows it to form stable adducts with a variety of Lewis bases, such as amines and other nitrogen-containing heterocycles.[1][2] This interaction is fundamental to its role in catalysis and supramolecular chemistry.[2]

## Equilibrium with Phenylboronic Acid

**Triphenylboroxin** is the anhydride of phenylboronic acid and exists in equilibrium with it in the presence of water. The dehydration of three molecules of phenylboronic acid yields one molecule of **Triphenylboroxin**.<sup>[1][2]</sup> This equilibrium is reversible, and the hydrolysis of **Triphenylboroxin** regenerates the boronic acid.<sup>[2]</sup>

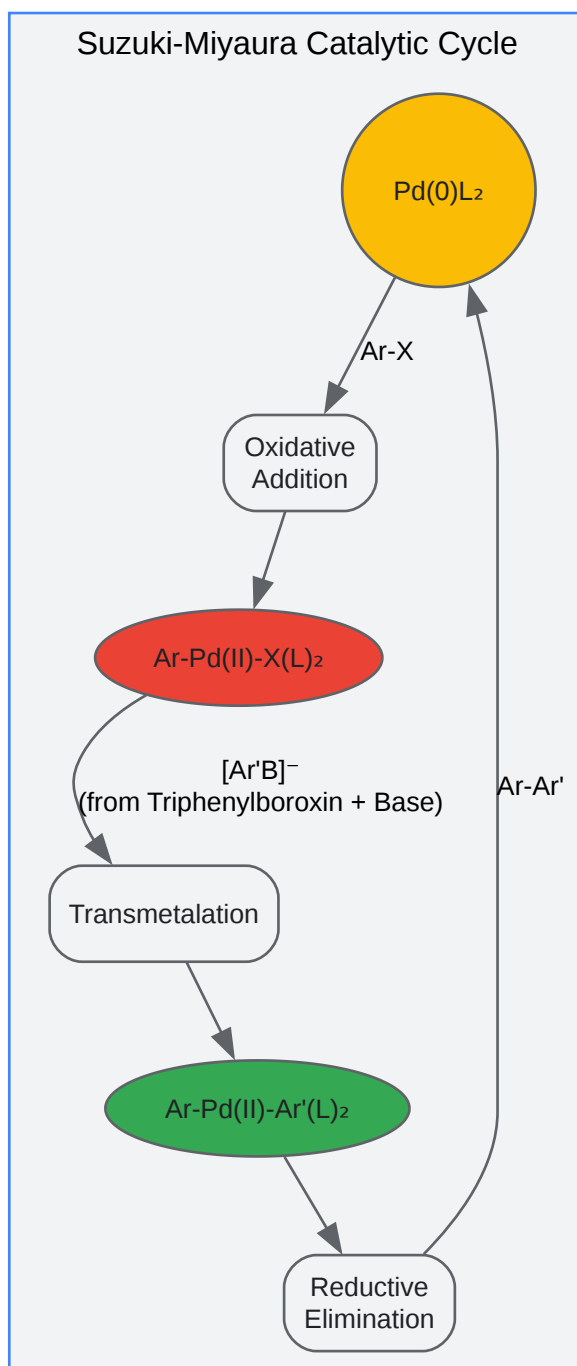


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Caption: Equilibrium between Phenylboronic Acid and **Triphenylboroxin**.

## Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of **Triphenylboroxin** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.<sup>[14][15]</sup> It serves as a convenient and stable source of the phenyl group for the formation of carbon-carbon bonds with aryl or vinyl halides/triflates.<sup>[14][16]</sup> The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.<sup>[14]</sup>



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Caption: Simplified Suzuki-Miyaura reaction pathway.

## Experimental Protocols

# Synthesis of Triphenylboroxin via Dehydration of Phenylboronic Acid

This protocol is based on the common method of forming the boroxine by removing water from phenylboronic acid.<sup>[1][2]</sup>

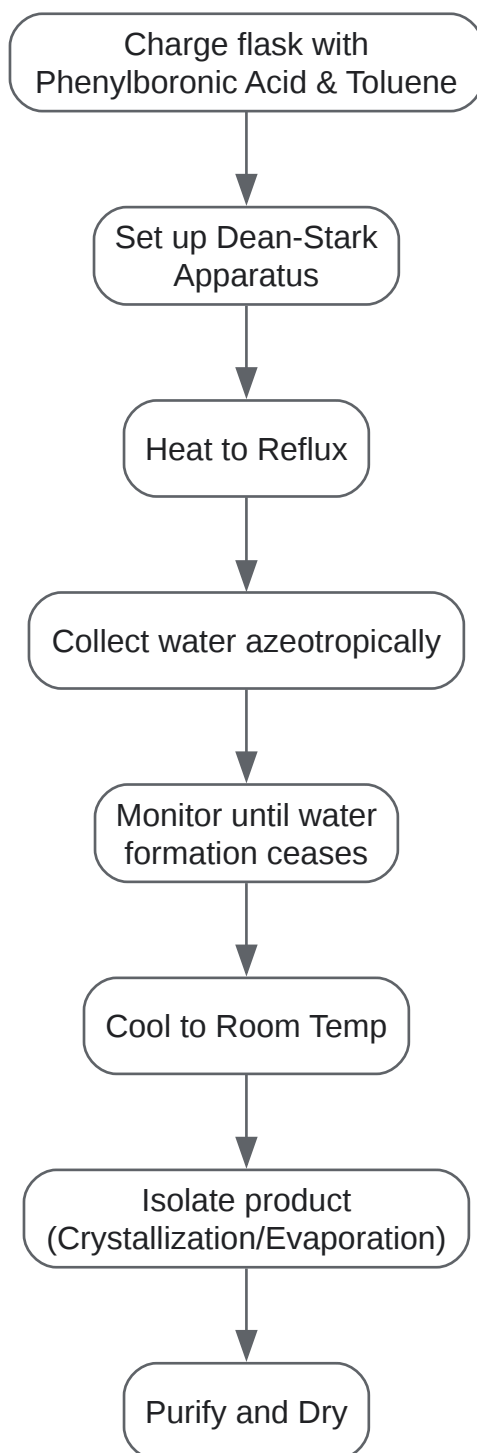
## Materials:

- Phenylboronic acid
- Toluene
- Dean-Stark apparatus
- Round-bottom flask
- Heating mantle
- Magnetic stirrer
- Rotary evaporator

## Procedure:

- **Setup:** Assemble a dry round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen or argon atmosphere.
- **Charging the Flask:** Add phenylboronic acid to the flask, followed by a sufficient volume of toluene to create a slurry that can be stirred effectively.
- **Azeotropic Distillation:** Heat the mixture to reflux. Water produced from the dehydration of phenylboronic acid will be removed azeotropically with toluene and collected in the Dean-Stark trap.
- **Reaction Monitoring:** Continue the reflux until no more water is collected in the trap, indicating the reaction is complete. This typically takes several hours.

- Isolation: Allow the reaction mixture to cool to room temperature. The **Triphenylboroxin** product will often crystallize out of the toluene solution upon cooling.
- Purification: The solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent if necessary. The white, crystalline product should be dried under vacuum.





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Caption: Synthesis workflow for **Triphenylboroxin**.

## Characterization Protocol

A newly synthesized batch of **Triphenylboroxin** should be characterized to confirm its identity and purity.

### 1. Melting Point Determination:

- Measure the melting point of a small sample using a calibrated melting point apparatus. The observed range should align with the literature value (217-221 °C).<sup>[4]</sup>

### 2. Infrared (IR) Spectroscopy:

- Acquire an IR spectrum of the solid product, typically using an ATR-FTIR spectrometer.
- Confirm the presence of key peaks: aromatic C-H stretch ( $>3000\text{ cm}^{-1}$ ), aromatic C=C stretches ( $1600\text{-}1400\text{ cm}^{-1}$ ), and a strong B-O stretch ( $\sim 1330\text{-}1380\text{ cm}^{-1}$ ).<sup>[12][17]</sup>
- Confirm the absence of a broad O-H stretch (around  $3200\text{-}3600\text{ cm}^{-1}$ ), which would indicate the presence of residual phenylboronic acid or water.

### 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{11}\text{B}$  NMR spectra.
- The  $^1\text{H}$  NMR should show signals only in the aromatic region, corresponding to the phenyl protons.
- The  $^{11}\text{B}$  NMR should show a single, sharp resonance characteristic of the boroxine ring environment.

### 4. Mass Spectrometry (MS):

- Analyze the sample using a suitable mass spectrometry technique (e.g., GC-MS or direct infusion ESI-MS).
- Verify the presence of the molecular ion peak corresponding to the calculated exact mass of **Triphenylboroxin** ( $C_{18}H_{15}B_3O_3$ , exact mass: 312.1300).[5][18]

## Safety and Handling

**Triphenylboroxin** should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses). It should be stored in a tightly sealed container in a dry environment to prevent hydrolysis back to phenylboronic acid.[4] According to GHS classifications, it may cause long-lasting harmful effects to aquatic life.[5]

## Conclusion

**Triphenylboroxin** is a cornerstone reagent in organoboron chemistry. Its well-defined structure, thermal stability, and predictable reactivity make it an invaluable tool for synthetic chemists. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective application in the development of novel pharmaceuticals, functional materials, and complex organic molecules.

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Address: 3281 E Guasti Rd

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